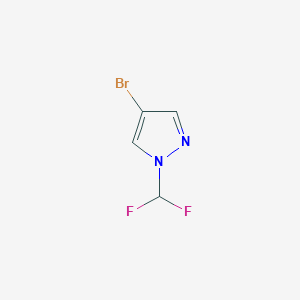

4-Bromo-1-(difluoromethyl)-1H-pyrazole

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

4-bromo-1-(difluoromethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrF2N2/c5-3-1-8-9(2-3)4(6)7/h1-2,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZFOWGPIDPASFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1C(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50652891 | |

| Record name | 4-Bromo-1-(difluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956477-67-1 | |

| Record name | 4-Bromo-1-(difluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-1-(difluoromethyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Bromo-1-(difluoromethyl)-1H-pyrazole chemical properties

An In-depth Technical Guide to 4-Bromo-1-(difluoromethyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Modern Chemistry

This compound has emerged as a pivotal building block in the fields of medicinal chemistry and agrochemical research. Its unique trifunctional architecture—comprising a stable pyrazole core, a synthetically versatile bromine handle, and a metabolically robust difluoromethyl group—offers a powerful platform for the construction of complex and biologically active molecules. The pyrazole nucleus is a well-established pharmacophore found in numerous approved drugs, valued for its ability to engage in various biological interactions.[1][2] The strategic placement of a bromine atom at the C4 position provides a reactive site for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions. This enables the systematic exploration of chemical space and the optimization of structure-activity relationships (SAR).

Furthermore, the N1-difluoromethyl (-CHF₂) substituent imparts critical physicochemical properties. As a bioisostere of hydroxyl, thiol, or amide functionalities, the -CHF₂ group can enhance metabolic stability, modulate lipophilicity, and improve membrane permeability, all of which are crucial parameters in drug design. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this important synthetic intermediate.

Core Chemical and Physical Properties

A precise understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and material science. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 956477-67-1 | [3] |

| Molecular Formula | C₄H₃BrF₂N₂ | [3] |

| Molecular Weight | 196.98 g/mol | |

| Appearance | Off-white to light yellow solid or liquid | Vendor Data |

| Boiling Point | Not readily available; subject to decomposition | General Knowledge |

| Melting Point | Not consistently reported; varies by purity | General Knowledge |

| Solubility | Soluble in common organic solvents (DCM, EtOAc, THF, DMF) | General Knowledge |

Synthesis and Manufacturing

The synthesis of this compound typically involves a multi-step sequence starting from simpler pyrazole precursors. The strategic challenge lies in the selective introduction of both the bromine atom and the difluoromethyl group. While numerous variations exist, a common and logical pathway involves the initial bromination of the pyrazole ring followed by N-alkylation with a difluoromethylating agent.

Conceptual Synthetic Workflow

The synthesis can be visualized as a two-stage process: first, establishing the brominated pyrazole core, and second, installing the critical difluoromethyl group.

Caption: General synthetic pathway for this compound.

Exemplary Synthesis Protocol

This protocol describes a representative method for the N-difluoromethylation of 4-bromo-1H-pyrazole. The expertise lies in the careful control of reaction conditions to prevent side reactions and ensure high yield.

Step 1: Synthesis of 4-Bromo-1H-pyrazole

-

Rationale: The C4 position of the pyrazole ring is susceptible to electrophilic substitution. N-Bromosuccinimide (NBS) is a safe and effective brominating agent for this transformation.

-

To a solution of 1H-pyrazole (1.0 eq) in acetonitrile (MeCN) at 0 °C, add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise, ensuring the temperature does not exceed 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, concentrate the mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate (EtOAc) and wash with saturated sodium thiosulfate solution to quench any remaining NBS, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield crude 4-bromo-1H-pyrazole, which can be purified by column chromatography.

Step 2: N-Difluoromethylation

-

Rationale: The introduction of the difluoromethyl group is achieved via nucleophilic substitution. 4-Bromo-1H-pyrazole is deprotonated by a base to form the pyrazolide anion, which then attacks a difluoromethyl source. Sodium 2-chloro-2,2-difluoroacetate can serve as a precursor to difluorocarbene under thermal conditions, which is then protonated to form the difluoromethyl group in situ.

-

In a sealed vessel, combine 4-bromo-1H-pyrazole (1.0 eq), sodium 2-chloro-2,2-difluoroacetate (2.0 eq), and potassium carbonate (K₂CO₃) (2.0 eq) in N,N-dimethylformamide (DMF).

-

Heat the mixture to 100-120 °C for 4-6 hours. The reaction must be conducted in a well-ventilated fume hood due to pressure buildup.

-

Monitor the reaction progress by LC-MS.

-

After cooling to room temperature, carefully pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to afford this compound.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from the orthogonal reactivity of its functional groups. The C-Br bond is the primary site for elaboration, while the difluoromethyl group and pyrazole core provide stability and modulate the final compound's properties.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C4 position is ideally suited for a variety of palladium-catalyzed cross-coupling reactions. This is the cornerstone of its utility, allowing for the facile introduction of aryl, heteroaryl, alkyl, and alkynyl substituents.

Caption: Key cross-coupling reactions of this compound.

Trustworthiness through Self-Validation: A typical Suzuki-Miyaura coupling protocol is inherently self-validating. The success of the reaction is confirmed by the disappearance of the starting material and the appearance of a new, less polar product by TLC or LC-MS. Spectroscopic analysis (¹H NMR and MS) provides definitive structural confirmation, verifying the formation of the new C-C bond.

Representative Protocol: Suzuki-Miyaura Coupling

-

To a degassed mixture of this compound (1.0 eq), an appropriate arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃) (2.0 eq) in a 4:1 mixture of dioxane and water, add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Degas the mixture again by bubbling argon through it for 10 minutes.

-

Heat the reaction to 90 °C under an inert atmosphere for 8-12 hours.

-

Monitor for completion using LC-MS.

-

After cooling, dilute the mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to yield the desired 4-aryl-1-(difluoromethyl)-1H-pyrazole.

Spectroscopic Characterization

Unambiguous characterization is critical for any chemical intermediate. The spectroscopic signatures of this compound are distinct.

-

¹H NMR: The spectrum is characterized by two singlets in the aromatic region (typically δ 7.5-8.0 ppm) corresponding to the C3-H and C5-H protons of the pyrazole ring. The difluoromethyl group appears as a characteristic triplet (typically δ 6.8-7.5 ppm) due to coupling with the two fluorine atoms (¹JHF ≈ 55-60 Hz).

-

¹³C NMR: The carbon bearing the bromine (C4) is observed in the δ 90-100 ppm range. The difluoromethyl carbon appears as a triplet (¹JCF ≈ 230-240 Hz).

-

¹⁹F NMR: A doublet corresponding to the -CHF₂ group will be present, with coupling to the adjacent proton.

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), which is a definitive diagnostic feature.

Safety and Handling

As a halogenated and fluorinated organic compound, this compound requires careful handling in a laboratory setting.

-

GHS Classification: While specific data for this exact compound is limited, analogous brominated pyrazoles are classified as irritants.[4][5] It is prudent to assume it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[6]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7] Avoid breathing dust, fumes, or vapors.[4]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value synthetic intermediate whose strategic importance is derived from its unique combination of functional groups. The bromine atom serves as a versatile handle for molecular elaboration via robust cross-coupling chemistry, while the difluoromethyl group provides a means to fine-tune biological and pharmacokinetic properties. This combination makes it an indispensable tool for researchers and scientists in drug discovery and agrochemistry, enabling the rapid synthesis of novel and diverse chemical entities with high potential for biological activity.

References

-

PubChem. 4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole. Available from: [Link]

-

PubChem. 4-bromo-3-fluoro-1-methyl-1H-pyrazole. Available from: [Link]

-

ChemBK. 4-bromo-1-(difluoromethyl)pyrazole. Available from: [Link]

-

ResearchGate. Synthesis of 4,4-Difluoro-1 H -pyrazole Derivatives. Available from: [Link]

-

Al-Ostoot, F.H., et al. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available from: [Link]

-

Rue, K. L., et al. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molbank. Available from: [Link]

-

The Significance of Pyrazole Derivatives in Modern Drug Discovery. Available from: [Link]

-

ResearchGate. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Available from: [Link]

-

Dana Bioscience. 4-Bromo-1-(difluoromethyl)-3,5-dimethyl-1h-pyrazole 100mg. Available from: [Link]

-

Gomaa, A. M., et al. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available from: [Link]

-

Spectroscopic Analysis of Organic Compounds. Available from: [Link]

-

CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Available from: [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 3. chembk.com [chembk.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. 4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole | C7H6BrF5N2O | CID 11722838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

An In-Depth Technical Guide to 4-Bromo-1-(difluoromethyl)-1H-pyrazole (CAS No. 956477-67-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-1-(difluoromethyl)-1H-pyrazole, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and agrochemical research. The introduction of a difluoromethyl group and a bromine atom onto the pyrazole scaffold imparts unique physicochemical properties, making it a valuable building block for the synthesis of novel bioactive molecules. This document covers the synthesis, spectroscopic characterization, potential applications, and safety considerations of this compound, offering a critical resource for researchers engaged in the design and development of new chemical entities. The pyrazole nucleus is a well-established privileged scaffold in drug discovery, and its strategic functionalization continues to be a fruitful area of investigation.[1][2][3]

Introduction: The Strategic Importance of Fluorinated Pyrazoles

The pyrazole ring system is a cornerstone in the development of a wide array of pharmaceuticals and agrochemicals, owing to its versatile chemical reactivity and diverse biological activities.[4][5] The incorporation of fluorine atoms into organic molecules can profoundly influence their metabolic stability, lipophilicity, and binding affinity to biological targets. The difluoromethyl (-CHF2) group, in particular, is often employed as a bioisostere for hydroxyl or thiol groups, offering improved pharmacokinetic profiles.

This compound emerges as a particularly strategic synthetic intermediate. The bromine atom at the 4-position serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents to explore structure-activity relationships (SAR). This, combined with the unique properties conferred by the difluoromethyl group, makes this compound a highly sought-after building block in modern drug discovery and agrochemical design.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is paramount for its effective use in synthesis and for the unambiguous characterization of its derivatives.

General Properties

| Property | Value | Reference |

| CAS Number | 956477-67-1 | |

| Molecular Formula | C4H3BrF2N2 | |

| Molecular Weight | 196.98 g/mol | |

| Appearance | Off-white to light yellow solid (predicted) | |

| Melting Point | Not explicitly reported; likely a low-melting solid | |

| Boiling Point | Not explicitly reported | |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) |

Spectroscopic Characterization

1H NMR (predicted):

-

Pyrazole ring protons (H3, H5): Two distinct signals in the aromatic region (δ 7.5-8.5 ppm), likely appearing as singlets or doublets depending on the coupling with the difluoromethyl group.

-

Difluoromethyl proton (-CHF2): A triplet in the upfield region (δ 6.5-7.5 ppm) due to coupling with the two fluorine atoms (2JHF).

13C NMR (predicted):

-

Pyrazole ring carbons (C3, C4, C5): Three distinct signals in the aromatic region (δ 100-150 ppm). The carbon bearing the bromine (C4) would be expected at a lower field compared to the other ring carbons.

-

Difluoromethyl carbon (-CHF2): A triplet in the upfield region (δ 110-120 ppm) due to coupling with the two fluorine atoms (1JCF).

Mass Spectrometry (EI):

-

Molecular Ion (M+): A characteristic isotopic pattern for a molecule containing one bromine atom (M+ and M++2 peaks with approximately 1:1 ratio) at m/z 196 and 198.

-

Fragmentation: Loss of Br (m/z 117), loss of CHF2 (m/z 145/147), and other fragments characteristic of the pyrazole ring.

Synthesis and Reaction Mechanisms

The synthesis of this compound can be approached through several strategic routes, primarily involving the construction of the pyrazole ring followed by functionalization, or the introduction of the difluoromethyl group onto a pre-existing brominated pyrazole.

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the disconnection of the N-CHF2 bond, suggesting a reaction between 4-bromopyrazole and a difluoromethylating agent.

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Protocol: N-Difluoromethylation of 4-Bromopyrazole

This protocol is based on established methods for the N-alkylation of pyrazoles.

Step 1: Deprotonation of 4-Bromopyrazole

The initial step involves the deprotonation of the acidic N-H proton of 4-bromopyrazole to generate a nucleophilic pyrazolide anion.

-

Reagents: 4-Bromopyrazole, a suitable base (e.g., NaH, K2CO3).

-

Solvent: Anhydrous polar aprotic solvent (e.g., DMF, THF).

-

Procedure: To a solution of 4-bromopyrazole in the chosen solvent, the base is added portion-wise at 0 °C under an inert atmosphere (e.g., N2, Ar). The reaction is stirred until the deprotonation is complete.

Step 2: Nucleophilic Attack on a Difluoromethyl Source

The generated pyrazolide anion then acts as a nucleophile, attacking an electrophilic difluoromethyl source.

-

Reagents: Sodium chlorodifluoroacetate (ClCF2CO2Na) is a common and effective reagent for this transformation.

-

Procedure: The difluoromethylating agent is added to the reaction mixture, and the temperature is gradually increased to allow for the reaction to proceed. The reaction progress can be monitored by TLC or LC-MS.

Step 3: Work-up and Purification

-

Procedure: Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

Caption: Proposed workflow for the synthesis.

Applications in Drug Discovery and Agrochemicals

The unique structural features of this compound make it a valuable scaffold for the development of new therapeutic agents and crop protection agents.

As a Scaffold in Medicinal Chemistry

The pyrazole core is present in numerous FDA-approved drugs. The bromine atom at the 4-position of the title compound allows for the facile introduction of various functionalities through transition-metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. This enables the rapid generation of libraries of compounds for high-throughput screening and SAR optimization. The difluoromethyl group can enhance metabolic stability and act as a hydrogen bond donor, potentially improving the binding affinity of the final compound to its biological target.

Caption: Role in the drug discovery pipeline.

In Agrochemical Development

Many successful fungicides and insecticides contain a pyrazole core. The difluoromethyl group is known to enhance the efficacy of certain agrochemicals. The bromo-substituent on the pyrazole ring provides a convenient point for modification to fine-tune the spectrum of activity and environmental profile of potential new crop protection agents.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related compounds suggest that it should be handled with care in a laboratory setting.

-

General Hazards: Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.[8][9][10]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection. Work in a well-ventilated area or under a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a promising and versatile building block for the synthesis of novel compounds with potential applications in both medicine and agriculture. Its strategic combination of a reactive bromine handle and a metabolically robust difluoromethyl group on a privileged pyrazole scaffold offers medicinal and agricultural chemists a powerful tool for the development of next-generation bioactive molecules. Further research into the synthesis and applications of this compound is warranted to fully explore its potential.

References

- Fluorochem. (2024). Safety Data Sheet: 4-Bromo-3-[(2,2-difluoroethoxy)methyl]-1-(difluoromethyl)-1H-pyrazole.

- TCI Chemicals. (2025).

- MilliporeSigma. (2025).

- Fluorochem. (2024).

- He, W., Zhang, R., & Cai, M. (n.d.).

- Fisher Scientific. (2009).

- Google Patents. (n.d.). CONTINUOUS FLOW SYNTHESIS OF FLUORINATED OR NON-FLUORINATED PYRAZOLES.

- The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. (n.d.).

- Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México.

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- Google Patents. (n.d.). Fluorophenyl pyrazol compounds.

- Google Patents. (n.d.). Process for the production of pyrazoles.

- Breen, J. R., et al. (2014). Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives.

- Breen, J. R., et al. (2014).

- Google Patents. (n.d.). Bis(difluoromethyl)pyrazoles as fungicides.

- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.

- BLDpharm. (n.d.). 1046831-97-3|4-Bromo-1-(trifluoromethyl)-1H-pyrazole.

- Pretsch, E., et al. (n.d.).

- Sunitha, T., et al. (2024). Pyrazole Scaffolds: A promising frontier in drug discovery. Connect Journals.

- Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC - PubMed Central.

- 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1.... (n.d.).

- PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2025).

- PubChem. (n.d.).

- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI.

- Rue, C. A., & Raptis, R. G. (2023).

Sources

- 1. connectjournals.com [connectjournals.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scielo.org.mx [scielo.org.mx]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 9. tcichemicals.com [tcichemicals.com]

- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

Introduction: The Significance of a Fluorinated Pyrazole Scaffold

An In-depth Technical Guide to the Structure Elucidation of 4-Bromo-1-(difluoromethyl)-1H-pyrazole

In the landscape of modern drug discovery and agrochemical research, heterocyclic compounds form the bedrock of many innovative molecular entities. Among these, the pyrazole core is a privileged scaffold, renowned for its diverse pharmacological activities. The strategic functionalization of this ring system allows for the fine-tuning of a compound's physicochemical and biological properties. This guide focuses on the comprehensive structure elucidation of a specific, high-interest derivative: This compound .

The introduction of a bromine atom at the C4 position and a difluoromethyl (-CHF₂) group at the N1 position imparts unique characteristics. The bromine atom serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions, while also increasing lipophilicity. The difluoromethyl group is a bioisostere of a hydroxyl or thiol group, capable of acting as a hydrogen bond donor and significantly modulating metabolic stability, pKa, and membrane permeability.[1][2]

Accurate and unambiguous confirmation of the molecular structure is a non-negotiable prerequisite for any further investigation, be it for medicinal chemistry optimization or biological screening. This guide provides an in-depth, experience-driven walkthrough of the synergistic analytical techniques required to definitively elucidate the structure of this compound, ensuring the highest degree of scientific integrity for researchers, scientists, and drug development professionals.

Context: A Plausible Synthetic Pathway

A robust structural analysis must consider the synthetic route used to create the molecule, as this informs potential isomeric impurities or byproducts. A common and efficient method for the synthesis of N-difluoromethylated pyrazoles involves the direct N-difluoromethylation of the corresponding pyrazole precursor using a suitable difluoromethyl source, such as sodium chlorodifluoroacetate or 1-chloro-1,1-difluoromethane under basic conditions.[3][4]

Caption: Key HMBC correlations for structural confirmation.

Summary of Expected NMR Data

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Multiplicity | Key Couplings |

| ¹H | H3 | 7.8 - 8.2 | Singlet (s) | - |

| H5 | 7.6 - 8.0 | Singlet (s) | - | |

| H of -CHF₂ | 7.2 - 7.8 | Triplet (t) | ²J(H,F) ≈ 50-55 Hz | |

| ¹³C | C3 | 135 - 145 | Singlet | - |

| C4 | 95 - 105 | Singlet | - | |

| C5 | 125 - 135 | Singlet | - | |

| C of -CHF₂ | 110 - 120 | Triplet (t) | ¹J(C,F) ≈ 235-245 Hz | |

| ¹⁹F | F of -CHF₂ | -90 to -120 | Doublet (d) | ²J(F,H) ≈ 50-55 Hz |

Part 2: Confirmation by Mass Spectrometry

Mass Spectrometry (MS) is a destructive analytical technique that provides the molecular weight of the compound and offers clues to its structure through fragmentation patterns.

Molecular Ion Peak and Isotopic Pattern

The most critical piece of information from a mass spectrum is the molecular ion (M⁺) peak. For this compound (C₄H₃BrF₂N₂), the calculated monoisotopic mass is approximately 195.95 g/mol .

However, the presence of bromine is definitively confirmed by its characteristic isotopic signature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks of almost equal intensity, separated by 2 m/z units: the M⁺ peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br). [5]The observation of this 1:1 doublet is irrefutable evidence for the presence of a single bromine atom in the molecule. [6]

Fragmentation Analysis

While the molecular ion is key, fragmentation patterns can further support the proposed structure. Common fragmentation pathways for pyrazoles involve the cleavage of the ring or the loss of substituents. [7]Expected fragments for this molecule could include:

-

[M - F]⁺: Loss of a fluorine radical.

-

[M - CHF₂]⁺: Loss of the difluoromethyl group.

-

[M - Br]⁺: Loss of the bromine radical.

Summary of Expected Mass Spectrometry Data

| Ion | m/z (approx.) | Description |

| [M]⁺ | 196 | Molecular ion containing ⁷⁹Br |

| [M+2]⁺ | 198 | Molecular ion containing ⁸¹Br (Intensity ≈ 100% of M⁺) |

| [M-CHF₂]⁺ | 145/147 | Loss of the difluoromethyl group (shows Br isotope pattern) |

| [M-Br]⁺ | 117 | Loss of the bromine atom |

Part 3: Unambiguous Proof - Single-Crystal X-ray Crystallography

While NMR and MS provide a robust picture of the molecular structure and connectivity, single-crystal X-ray crystallography offers the ultimate, unambiguous proof. [8]It determines the precise three-dimensional arrangement of atoms in the solid state, confirming not only the constitution but also the conformation of the molecule. [9] The process involves growing a suitable single crystal, mounting it on a diffractometer, and collecting diffraction data as it is irradiated with X-rays. The resulting diffraction pattern is then used to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and information about intermolecular interactions like hydrogen bonding. [8][10]

Caption: General workflow for X-ray crystallography.

For this compound, an X-ray structure would definitively confirm:

-

The connectivity of all atoms, including the N1-substitution of the -CHF₂ group.

-

The planarity of the pyrazole ring.

-

The precise bond lengths of C-Br, C-F, N-C, and all other bonds within the molecule.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a proton spectrum using a 400 MHz or higher field spectrometer. Standard parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine spectrum. A dedicated fluorine probe or a broadband probe is used.

-

2D NMR Acquisition: Run standard HSQC and HMBC experiments using the instrument's predefined parameter sets, optimizing the spectral widths to cover all relevant proton and carbon signals.

High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like acetonitrile or methanol.

-

Infusion: Introduce the sample into the mass spectrometer via direct infusion or using an LC system (e.g., UPLC).

-

Ionization: Utilize a soft ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), in positive ion mode to generate the molecular ion.

-

Data Acquisition: Acquire the spectrum using a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) to obtain accurate mass measurements (typically to four decimal places). This allows for the determination of the elemental composition.

Single-Crystal X-ray Crystallography

-

Crystal Growth: Grow a single crystal of sufficient quality and size (typically 0.1-0.3 mm in each dimension) by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.

-

Mounting and Data Collection: Mount a suitable crystal on a goniometer head and place it in a stream of cold nitrogen (~100 K) on the diffractometer. Collect diffraction data using Mo Kα or Cu Kα radiation. [8]3. Structure Solution and Refinement: Process the collected data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to get an initial electron density map. Refine the atomic positions and thermal parameters against the experimental data until convergence is reached.

Conclusion

The structural elucidation of This compound is a multi-faceted process where each analytical technique provides a critical piece of the puzzle. ¹H, ¹³C, and ¹⁹F NMR spectroscopy work in concert to map the atomic connectivity and confirm the presence of key functional groups. Mass spectrometry validates the molecular weight and elemental composition, with the bromine isotopic pattern serving as a definitive marker. Finally, single-crystal X-ray crystallography provides the ultimate, unambiguous confirmation of the three-dimensional structure. By synergistically applying these powerful methods, researchers can proceed with confidence, knowing their molecule is structurally validated to the highest scientific standard.

References

-

Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. National Institutes of Health (NIH). Available from: [Link]

-

Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Available from: [Link]

-

Efficient Synthesis and Comprehensive Characterization of bis ‐Pyrazole Derivatives: Including X‐Ray Crystallography and Hirshfeld Surface Analysis. ResearchGate. Available from: [Link]

-

19 F-NMR in solution and solid state of pyrazole derivatives (chemical shifts δ in ppm, J coupling constants in Hz). ResearchGate. Available from: [Link]

-

A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. Available from: [Link]

-

19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. National Institutes of Health (NIH). Available from: [Link]

-

Difluoromethylation of N-Pyrazole Using 1-Chloro-1, 1-Difluoromethane Under Mild Condition. ResearchGate. Available from: [Link]

-

Synthesis of Difluoromethylated Pyrazoles by the [3 + 2] Cycloaddition Reaction of Difluoroacetohydrazonoyl Bromides. ACS Publications. Available from: [Link]

-

Mass spectrometry of halogen-containing organic compounds. ResearchGate. Available from: [Link]

-

Synthesis, Structural, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives. ResearchGate. Available from: [Link]

-

The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. Blogger. Available from: [Link]

-

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available from: [Link]

-

Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

4-Bromo-1-(difluoromethyl)-1H-pyrazole synthesis pathway.

An In-depth Technical Guide to the Synthesis of 4-Bromo-1-(difluoromethyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic organic compound of significant interest in the fields of medicinal chemistry and agrochemicals. Its structure, which combines a pyrazole ring with a bromine atom and a difluoromethyl group, imparts unique chemical properties that are valuable in the design of bioactive molecules. The pyrazole core is a well-established pharmacophore, while the difluoromethyl group often serves as a bioisostere for a hydroxyl or thiol group, enhancing metabolic stability and modulating lipophilicity and pKa. The bromine atom provides a versatile handle for further functionalization through cross-coupling reactions, enabling the synthesis of diverse compound libraries. This guide provides a detailed exploration of the primary synthetic pathways to this valuable building block, focusing on the underlying chemical principles and practical experimental protocols.

Retrosynthetic Analysis

The synthesis of this compound can be approached through two primary retrosynthetic strategies: the post-modification of a pre-formed pyrazole ring or the construction of the pyrazole ring from acyclic precursors already bearing the required functionalities.

Caption: Retrosynthetic analysis of this compound.

Synthesis Pathway I: Post-Modification of the Pyrazole Core

This approach is often favored due to the ready availability of pyrazole starting materials. The key is the selective introduction of the bromo and difluoromethyl groups onto the pyrazole ring.

Route A: Electrophilic Bromination of 1-(difluoromethyl)-1H-pyrazole

This route involves the initial synthesis of 1-(difluoromethyl)-1H-pyrazole followed by selective bromination at the C4 position. The electron-withdrawing nature of the difluoromethyl group directs the electrophilic substitution to the 4-position of the pyrazole ring.

Caption: Synthesis via bromination of 1-(difluoromethyl)-1H-pyrazole.

Step 1: Synthesis of 1-(difluoromethyl)-1H-pyrazole The N-difluoromethylation of pyrazole can be achieved using various reagents. A common method involves the use of chlorodifluoromethane (ClCF2H) in the presence of a base.

Step 2: Bromination of 1-(difluoromethyl)-1H-pyrazole The subsequent bromination is typically carried out using an electrophilic bromine source such as N-Bromosuccinimide (NBS) or elemental bromine.[1] The reaction is often performed in a chlorinated solvent.

Route B: N-Difluoromethylation of 4-bromo-1H-pyrazole

This alternative route begins with the bromination of pyrazole, followed by the introduction of the difluoromethyl group. This can be advantageous if 4-bromo-1H-pyrazole is a more readily available starting material.

Caption: Synthesis via N-difluoromethylation of 4-bromo-1H-pyrazole.

Step 1: Synthesis of 4-bromo-1H-pyrazole The direct bromination of pyrazole can yield a mixture of products, but under controlled conditions, 4-bromo-1H-pyrazole can be obtained as the major product.

Step 2: N-Difluoromethylation of 4-bromo-1H-pyrazole The introduction of the difluoromethyl group onto the nitrogen of 4-bromo-1H-pyrazole is a key step. Reagents for late-stage difluoromethylation have seen significant development.[2]

Synthesis Pathway II: Pyrazole Ring Formation from Functionalized Precursors

This strategy involves the construction of the pyrazole ring from acyclic starting materials that already contain the bromo and/or difluoromethyl moieties. A classic approach is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a β-dicarbonyl compound.

Caption: Synthesis via cyclocondensation.

This pathway can offer high regioselectivity depending on the nature of the precursors. The synthesis of the functionalized starting materials, such as difluoromethylhydrazine and a suitable bromo-1,3-dicarbonyl equivalent, is a critical consideration for this route.

Experimental Protocols

The following are representative experimental procedures for the synthesis of this compound.

Protocol for Route A: Electrophilic Bromination of 1-(difluoromethyl)-1H-pyrazole

Step 1: Synthesis of 1-(difluoromethyl)-1H-pyrazole

-

To a solution of pyrazole (1.0 eq) in a suitable solvent such as DMF, add a base like sodium hydride (1.1 eq) at 0 °C.

-

After stirring for 30 minutes, bubble chlorodifluoromethane (ClCF2H) gas through the mixture or add a liquid difluoromethylating agent.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 1-(difluoromethyl)-1H-pyrazole.

Step 2: Bromination of 1-(difluoromethyl)-1H-pyrazole

-

Dissolve 1-(difluoromethyl)-1H-pyrazole (1.0 eq) in a solvent like chloroform or acetonitrile.

-

Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the solution at room temperature.

-

Stir the mixture for several hours until the starting material is consumed.

-

Wash the reaction mixture with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

Comparative Analysis of Synthesis Pathways

| Feature | Pathway I: Post-Modification | Pathway II: Ring Formation |

| Starting Materials | Readily available pyrazoles | Requires synthesis of functionalized acyclic precursors |

| Number of Steps | Typically 2-3 steps from simple pyrazole | Can be a one-pot reaction, but precursor synthesis adds steps |

| Regioselectivity | Generally good, directed by existing substituent | High, defined by the structure of the precursors |

| Overall Yield | Variable, can be high with optimized conditions | Can be high, but dependent on precursor availability |

| Scalability | Often straightforward to scale up | May be limited by the stability or availability of precursors |

Conclusion

The synthesis of this compound can be effectively achieved through several synthetic routes. The post-modification of a pre-formed pyrazole ring, either by bromination of 1-(difluoromethyl)-1H-pyrazole or N-difluoromethylation of 4-bromo-1H-pyrazole, represents a versatile and common approach. The choice of a specific pathway will depend on factors such as the availability of starting materials, desired scale of the reaction, and the need for regiochemical control. Further research into novel difluoromethylating agents and optimized reaction conditions continues to enhance the efficiency and applicability of these synthetic strategies, providing researchers with reliable access to this important building block for drug discovery and development.

References

-

ResearchGate. Synthesis of 4,4-Difluoro-1 H -pyrazole Derivatives | Request PDF. [Link]

- Graham, T. H. M., et al. (2014). Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. The Journal of Organic Chemistry.

- Google Patents. CN111233768A - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester.

-

ChemSrc. CAS 1046454-44-7 4-Bromo-3,5-bis(difluoromethyl)-1H-pyrazole. [Link]

-

SciELO México. One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. [Link]

-

PubChem. 4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole. [Link]

-

RSC Publishing. Late-stage difluoromethylation: concepts, developments and perspective. [Link]

-

National Institutes of Health. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. [Link]

-

ResearchGate. First synthetic route to pyrazole 3. Conditions: (a)... | Download Scientific Diagram. [Link]

Sources

Spectroscopic data of 4-Bromo-1-(difluoromethyl)-1H-pyrazole.

An In-depth Technical Guide to the Spectroscopic Profile of 4-Bromo-1-(difluoromethyl)-1H-pyrazole

Authored by a Senior Application Scientist

This technical guide provides a detailed analysis of the expected spectroscopic characteristics of this compound, a fluorinated heterocyclic compound of interest to researchers in medicinal chemistry and materials science. Given the growing importance of fluorinated pyrazoles in various scientific fields, a thorough understanding of their structural and spectroscopic properties is crucial for their application and development.[1] This document synthesizes fundamental principles of spectroscopy with data from analogous structures to present a predictive but comprehensive spectroscopic profile.

Molecular Structure and Electronic Considerations

This compound possesses a five-membered aromatic pyrazole ring substituted with a bromine atom at the 4-position and a difluoromethyl group at the 1-position of the nitrogen atom. The bromine atom acts as a weakly deactivating group through its inductive effect, while the difluoromethyl group is strongly electron-withdrawing. These electronic features are expected to significantly influence the chemical shifts observed in NMR spectroscopy.

Figure 1: Molecular Structure of this compound.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the two aromatic protons on the pyrazole ring and the proton of the difluoromethyl group.

Experimental Protocol (Hypothetical):

-

Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Predicted Data and Interpretation:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H5 | 7.8 - 8.0 | d | ~0.5 - 1.0 Hz | The H5 proton is adjacent to two nitrogen atoms, leading to a downfield shift. It will exhibit a small doublet splitting due to coupling with H3. |

| H3 | 7.6 - 7.8 | d | ~0.5 - 1.0 Hz | The H3 proton is also on the pyrazole ring and its chemical shift is influenced by the adjacent nitrogen and the C4-bromo substituent. It will show a small doublet splitting from coupling with H5. |

| H (CHF₂) | 7.0 - 7.5 | t | ~55 - 60 Hz | The proton of the difluoromethyl group is expected to be significantly downfield due to the strong electron-withdrawing effect of the two fluorine atoms. It will appear as a triplet due to coupling with the two equivalent fluorine atoms (²JHF).[2] |

Table 1: Predicted ¹H NMR Data for this compound.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The presence of fluorine will induce characteristic C-F couplings.

Experimental Protocol (Hypothetical):

-

Use the sample prepared for ¹H NMR spectroscopy.

-

Acquire a proton-decoupled ¹³C NMR spectrum on a 100 MHz or higher spectrometer.

-

A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

Process and reference the spectrum similarly to the ¹H NMR.

Predicted Data and Interpretation:

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| C5 | 138 - 142 | d | ~5-10 Hz | C5 is adjacent to two nitrogen atoms, resulting in a downfield shift. A small doublet splitting may be observed due to coupling with the CHF₂ proton. |

| C3 | 128 - 132 | d | ~5-10 Hz | C3 is also part of the pyrazole ring. |

| C4 | 95 - 100 | s | - | The C4 carbon is directly attached to the bromine atom, which typically shifts the signal upfield compared to an unsubstituted carbon. |

| CHF₂ | 115 - 120 | t | ~230 - 250 Hz | The carbon of the difluoromethyl group is strongly deshielded by the two fluorine atoms and will appear as a triplet due to the large one-bond C-F coupling (¹JCF). |

Table 2: Predicted ¹³C NMR Data for this compound.

Predicted ¹⁹F NMR Spectroscopy

¹⁹F NMR is a powerful tool for characterizing fluorinated compounds. For this compound, it will show a single resonance for the two equivalent fluorine atoms.

Experimental Protocol (Hypothetical):

-

Use the same sample prepared for ¹H NMR.

-

Acquire a proton-decoupled ¹⁹F NMR spectrum on a spectrometer equipped with a fluorine probe (e.g., 376 MHz).

-

Reference the spectrum to an external standard like CFCl₃ (0 ppm).

Predicted Data and Interpretation:

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| CHF₂ | -90 to -120 | d | ~55 - 60 Hz | The chemical shift is typical for difluoromethyl groups attached to nitrogen. The signal will be a doublet due to coupling with the geminal proton (²JHF).[3][4] |

Table 3: Predicted ¹⁹F NMR Data for this compound.

Figure 2: Key Predicted NMR Coupling Interactions.

Predicted Mass Spectrometry

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation patterns of the molecule.

Experimental Protocol (Hypothetical):

-

Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

-

Use an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

-

Acquire the mass spectrum over a suitable m/z range.

Predicted Data and Interpretation:

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 196 and 198 with an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes). The exact mass would be around 195.94.[5][6]

-

Major Fragmentation Pathways:

-

Loss of a fluorine atom: [M-F]⁺ at m/z 177/179.

-

Loss of the difluoromethyl group: [M-CHF₂]⁺ at m/z 145/147.

-

Cleavage of the pyrazole ring can lead to various smaller fragments. The fragmentation of the pyrazole ring itself is a complex process.[7]

-

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. The predicted data, based on established spectroscopic principles and analysis of related structures, offer a robust framework for the characterization of this and similar fluorinated pyrazole derivatives. Experimental verification of these predictions will be essential for confirming the precise spectroscopic parameters.

References

-

Maspero, A., et al. (2021). Synthesis, crystal structure, and optical properties of fluorinated poly(pyrazole) ligands and in silico assessment of their affinity for volatile organic compounds. New Journal of Chemistry. [Link]

-

He, W., Zhang, R., & Cai, M. (2017). A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. Supporting Information. [Link]

-

Fustero, S., et al. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews. [Link]

-

Peyrical, L. C., et al. (2025). Fluorinated Phenylazopyrazoles for Monitoring the Photoisomerization in Complex Systems. Chemistry – A European Journal. [Link]

-

Royal Society of Chemistry. (2016). Supporting information. [Link]

-

Reid, J. P., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules. [Link]

-

Nistor, E., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules. [Link]

-

Gawande, M. B., & Shingare, M. S. (2011). SYNTHESIS OF CHLOROSUBSTITUTED 4–BROMO–3, 5–DIARYL–1–SUBSTITUTED PYRAZOLES. TSI Journals. [Link]

-

Elguero, J., et al. (2016). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules. [Link]

-

NIST. (n.d.). 1H-Pyrazole, 4-bromo-. NIST WebBook. [Link]

-

Royal Society of Chemistry. (2018). Supporting Information. [Link]

-

SpectraBase. (n.d.). 1-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol. [Link]

-

Royal Society of Chemistry. (2020). Supporting Information for. [Link]

-

SpectraBase. (n.d.). 4-bromo-1-(2,4-dichlorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole. [Link]

-

ResearchGate. (2000). 1H and 13C NMR study of perdeuterated pyrazoles. [Link]

-

ResearchGate. (2013). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorinated Phenylazopyrazoles for Monitoring the Photoisomerization in Complex Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. achmem.com [achmem.com]

- 6. CAS 1451392-65-6 | 4-Bromo-5-(difluoromethyl)-1H-pyrazole - Synblock [synblock.com]

- 7. researchgate.net [researchgate.net]

4-Bromo-1-(difluoromethyl)-1H-pyrazole molecular weight

An In-depth Technical Guide to 4-Bromo-1-(difluoromethyl)-1H-pyrazole: Properties, Synthesis, and Applications in Modern Chemistry

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis. We will delve into its core properties, synthesis methodologies, reactivity, and safe handling protocols, offering field-proven insights to empower your research and development endeavors.

Introduction: The Strategic Value of a Fluorinated Pyrazole Building Block

Pyrazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous approved drugs with applications ranging from anti-inflammatory to anti-cancer agents.[1][2] The strategic introduction of fluorine atoms into organic molecules is a well-established strategy to modulate key drug properties, including metabolic stability, lipophilicity, and binding affinity. This compound emerges as a particularly valuable reagent by combining the versatile pyrazole scaffold with a difluoromethyl (-CHF₂) group and a reactive bromine handle.

This unique combination allows for:

-

Metabolic Stability : The C-F bond is significantly stronger than a C-H bond, and the -CHF₂ group can serve as a bioisostere for hydroxyl or thiol groups, often blocking sites of oxidative metabolism.

-

Modulated Acidity/Basicity : The electron-withdrawing nature of the difluoromethyl group influences the pKa of the pyrazole ring system.

-

Orthogonal Reactivity : The bromine atom at the 4-position provides a reliable synthetic handle for post-synthesis modification, primarily through transition-metal-catalyzed cross-coupling reactions, without disturbing the core structure.

This guide will provide the foundational knowledge required to effectively utilize this powerful building block.

Core Physicochemical and Structural Data

A precise understanding of a reagent's fundamental properties is the bedrock of successful and reproducible experimentation. The key data for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₃BrF₂N₂ | [3][4] |

| Molecular Weight | 196.98 g/mol | [3][4][5] |

| CAS Number | 956477-67-1 | [3][4] |

| Canonical SMILES | C1=C(C=NN1C(F)F)Br | |

| Appearance | Not specified; likely a liquid or low-melting solid | [3] |

| Storage Temperature | 2-8°C | [3][4] |

Note: Physical properties such as boiling and melting points are not consistently reported in public databases, suggesting the compound may be thermally sensitive or not widely characterized in this regard.

Synthesis and Mechanistic Considerations

The synthesis of this compound is typically not performed in a standard research lab but sourced from specialized chemical suppliers. However, understanding its likely synthetic origin is crucial for anticipating potential impurities. The most logical route involves the N-alkylation of 4-bromo-1H-pyrazole.

Proposed Synthetic Pathway

The synthesis can be conceptualized as a two-step process starting from 1H-pyrazole, or a single step from the commercially available 4-bromo-1H-pyrazole.

Caption: Plausible synthetic routes to the target compound.

Causality Behind Experimental Choices:

-

Bromination : The C4 position of the pyrazole ring is electron-rich and susceptible to electrophilic substitution.[1] Reagents like N-Bromosuccinimide (NBS) are often preferred over elemental bromine for milder reaction conditions and better control.

-

N-Difluoromethylation : The introduction of the difluoromethyl group is the critical step. A common method involves the use of sodium chlorodifluoroacetate, which upon heating, decarboxylates to generate a difluorocarbene (:CF₂) intermediate. This highly reactive species is trapped by the pyrazole nitrogen. Another potential reagent is diethyl (bromodifluoromethyl)phosphonate.[3] The choice of a strong base (e.g., NaH, K₂CO₃) is essential to deprotonate the pyrazole nitrogen, rendering it nucleophilic for the reaction.

Applications in Drug Development and Agrochemicals

The true utility of this reagent lies in its role as a versatile intermediate. The bromine atom at the C4 position is the primary site of reactivity for building molecular complexity.

Core Reactivity: Palladium-Catalyzed Cross-Coupling

The C-Br bond is an ideal handle for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern drug discovery.

Caption: Key cross-coupling reactions utilizing the bromo-pyrazole.

These reactions allow for the precise and modular installation of various functional groups, which is critical for generating libraries of compounds for structure-activity relationship (SAR) studies. Pyrazole derivatives synthesized using such building blocks have shown promise in oncology, and for treating infectious diseases and central nervous system disorders.

Safety, Handling, and Storage Protocol

As a halogenated, heterocyclic compound, this compound requires careful handling. While a specific Safety Data Sheet (SDS) is not widely available, data from closely related bromo-pyrazoles provides a strong basis for a robust safety protocol.[6][7]

Hazard Profile (Anticipated):

-

Skin Corrosion/Irritation : Category 2 (Causes skin irritation)[7]

-

Serious Eye Damage/Irritation : Category 2 (Causes serious eye irritation)[7]

-

Specific Target Organ Toxicity (Single Exposure) : Category 3, Respiratory System (May cause respiratory irritation)[7]

-

Acute Oral Toxicity : May be harmful if swallowed.

Mandatory Handling Protocol

This protocol is a self-validating system designed to minimize exposure.

-

Preparation and Engineering Controls :

-

All handling of the solid or solutions must occur within a certified chemical fume hood.

-

Ensure an eyewash station and safety shower are unobstructed and within a 10-second travel distance.[7]

-

Designate a specific area within the hood for the work and decontaminate it before and after use.

-

-

Personal Protective Equipment (PPE) :

-

Eye Protection : Wear chemical safety goggles or a face shield conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[6][7]

-

Hand Protection : Wear nitrile or neoprene gloves. Check for tears or holes before each use. Dispose of contaminated gloves immediately.

-

Body Protection : A flame-retardant lab coat is required. Ensure it is fully buttoned.

-

Respiratory Protection : If there is a risk of generating aerosols or dust outside of a fume hood, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors is necessary.[6]

-

-

Dispensing and Use :

-

Use a spatula for solids or a calibrated pipette for liquids. Avoid creating dust or aerosols.

-

Keep the container tightly closed when not in use.

-

Work on a disposable absorbent bench liner to contain any potential spills.

-

-

Storage :

-

Disposal :

-

Dispose of waste material and contaminated items (gloves, liners) in a designated hazardous waste container, following all local, state, and federal regulations. Do not empty into drains.[7]

-

-

Emergency Procedures :

-

Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[6][7]

-

Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[6][7]

-

Inhalation : Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[6]

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]

-

Representative Experimental Protocols

The following protocols are provided as illustrative examples for the use and analysis of this reagent.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol details a representative reaction to couple an arylboronic acid to the pyrazole core.

Objective: To synthesize 4-Aryl-1-(difluoromethyl)-1H-pyrazole.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Pd(PPh₃)₄ (0.05 equivalents)

-

Potassium Carbonate (K₂CO₃) (3.0 equivalents), anhydrous

-

1,4-Dioxane and Water (4:1 ratio), degassed

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (3.0 eq).

-

Evacuate and backfill the flask with the inert gas three times.

-

Add the degassed 4:1 dioxane/water solvent mixture via syringe.

-

Heat the reaction mixture to 90°C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography on silica gel to yield the desired product.

Protocol 2: Purity Assessment by HPLC

Objective: To determine the purity of a sample of this compound.

Instrumentation & Conditions:

-

HPLC System : Agilent 1260 Infinity II or equivalent

-

Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase A : Water with 0.1% Formic Acid

-

Mobile Phase B : Acetonitrile with 0.1% Formic Acid

-

Gradient : Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

-

Flow Rate : 1.0 mL/min

-

Column Temperature : 30°C

-

Detection : UV at 254 nm

-

Injection Volume : 5 µL

Procedure:

-

Prepare a stock solution of the pyrazole sample at 1 mg/mL in acetonitrile.

-

Perform a serial dilution to create standards for linearity assessment if quantification is needed. For purity check, the 1 mg/mL solution is sufficient.

-

Set up the HPLC method with the conditions described above.

-

Inject the sample.

-

Integrate the resulting chromatogram. Purity is calculated as the peak area of the main component divided by the total peak area of all components, expressed as a percentage.

Conclusion

This compound is a high-value, strategically designed building block that empowers chemists to access novel chemical space. Its combination of a metabolically robust difluoromethyl group and a versatile bromine handle for cross-coupling makes it an indispensable tool in the synthesis of complex molecules for pharmaceutical and agrochemical applications. Adherence to rigorous safety and handling protocols is paramount to harnessing its full potential responsibly.

References

-

LookChem. (n.d.). Cas 956477-67-1, this compound. Retrieved from [Link]

-

ChemBK. (n.d.). 4-bromo-1-(difluoromethyl)pyrazole. Retrieved from [Link]

-

PubChem. (n.d.). 1H-Pyrazole, 4-bromo-1-(fluoromethyl)-. Retrieved from [Link]

-

Medium. (n.d.). The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. Retrieved from [Link]

-

ResearchGate. (2014). Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. Retrieved from [Link]

-

National Institutes of Health. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

Graham, T. H. et al. (2014). Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. Organic Letters, 16(23), 6028-6031. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 1-Methyl-1H-pyrazole-4-boronic Acid. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Pyrazole Derivatives in Modern Drug Discovery. Retrieved from [Link]

-

Dana Bioscience. (n.d.). 4-Bromo-1-(difluoromethyl)-3,5-dimethyl-1h-pyrazole 100mg. Retrieved from [Link]

-

MDPI. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]

- 3. Cas 956477-67-1,this compound | lookchem [lookchem.com]

- 4. chembk.com [chembk.com]

- 5. CAS 1451392-65-6 | 4-Bromo-5-(difluoromethyl)-1H-pyrazole - Synblock [synblock.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility Profile of 4-Bromo-1-(difluoromethyl)-1H-pyrazole

Introduction: The Pivotal Role of Pyrazoles in Modern Drug Discovery

In the landscape of contemporary pharmaceutical research, pyrazole derivatives have emerged as a cornerstone in the synthesis of novel therapeutic agents.[1][2] Their versatile chemical architecture allows for the creation of complex molecules with a wide spectrum of biological activities, targeting areas such as oncology, infectious diseases, and central nervous system disorders.[2] The compound 4-Bromo-1-(difluoromethyl)-1H-pyrazole (CAS No. 956477-67-1) represents a key intermediate in this class, with its unique substitution pattern offering a reactive handle for medicinal chemists to fine-tune pharmacological properties.

A compound's therapeutic efficacy is intrinsically linked to its physicochemical properties, with solubility being a paramount determinant of its bioavailability and overall developability.[3][4][5][6] Poor solubility can lead to unpredictable in vitro results, hinder formulation development, and ultimately result in suboptimal in vivo performance.[3][4][5] This guide provides a comprehensive technical overview of the solubility profile of this compound, offering both theoretical insights and practical, field-proven methodologies for its empirical determination. While specific experimental solubility data for this compound is not extensively available in public literature, this document outlines the standard, authoritative protocols to establish its solubility in various solvent systems, thereby empowering researchers in their drug discovery endeavors.

Physicochemical Properties of this compound

A foundational understanding of a compound's intrinsic properties is critical for predicting its solubility behavior. The key physicochemical characteristics of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₄H₃BrF₂N₂ | ChemShuttle[7] |

| Molecular Weight | 196.982 g/mol | ChemShuttle[7] |

| CAS Number | 956477-67-1 | ChemShuttle[7] |

| Appearance | Not specified (likely a solid at room temperature, similar to other pyrazole derivatives) | General knowledge based on similar compounds[8] |

| SMILES | BrC=1C=NN(C1)C(F)F | ChemShuttle[7] |

The presence of the difluoromethyl group at the N1 position and the bromine atom at the C4 position significantly influences the molecule's polarity, hydrogen bonding potential, and crystal lattice energy, all of which are key determinants of solubility. Generally, pyrazole derivatives are characterized by their planar, aromatic nature, which can contribute to strong intermolecular interactions and, consequently, lower aqueous solubility.[9]

Anticipated Solubility Profile

Based on the structural features of this compound and the general characteristics of similar heterocyclic compounds, a qualitative solubility profile can be anticipated. This provides a strategic starting point for experimental determination.

| Solvent Class | Representative Solvents | Anticipated Solubility | Rationale |

| Aqueous Buffers | Phosphate-Buffered Saline (PBS) pH 7.4, Simulated Intestinal Fluid (SIF), Simulated Gastric Fluid (SGF) | Low | The aromatic pyrazole core and the hydrophobic bromine and difluoromethyl groups are expected to limit interaction with polar water molecules. |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | High | These solvents can disrupt the crystal lattice and engage in dipole-dipole interactions with the polar functionalities of the pyrazole ring. |

| Polar Protic Solvents | Methanol, Ethanol, Isopropanol | Moderate to High | The ability of these solvents to act as both hydrogen bond donors and acceptors facilitates interaction with the nitrogen atoms of the pyrazole ring. |

| Non-polar Solvents | Dichloromethane (DCM), Chloroform, Toluene | Low to Moderate | While the bromine and difluoromethyl groups introduce some lipophilicity, the polar pyrazole core may limit solubility in highly non-polar environments. |

Experimental Determination of Solubility: Protocols and Methodologies

To obtain accurate and reliable solubility data, rigorous experimental protocols are essential. The following sections detail the industry-standard methods for determining both kinetic and thermodynamic solubility.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the gold standard for determining the equilibrium or thermodynamic solubility of a compound.[10] This method measures the saturation solubility, where the dissolved compound is in equilibrium with the undissolved solid phase.[11]

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of solid this compound (e.g., 1-2 mg) into a glass vial.[11] The exact amount should be sufficient to ensure a solid phase remains after equilibration.[10]

-

Add a precise volume (e.g., 1 mL) of the desired solvent (e.g., PBS pH 7.4, DMSO, ethanol) to the vial.[11]

-

Seal the vials and place them in a temperature-controlled shaker or thermomixer. Incubate for a sufficient period to reach equilibrium (typically 24-48 hours) at a constant temperature (e.g., 25°C or 37°C).[11][12] The pH of aqueous solutions should be verified before and after the experiment.[10]

-

-

Phase Separation:

-

Quantification:

-

Carefully collect an aliquot of the clear supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[13][14] A calibration curve should be prepared using standards of known concentrations.[3][4]

-

-

Data Analysis:

-

Calculate the solubility in µg/mL or µM based on the measured concentration and the dilution factor.[13]

-

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Kinetic Solubility Determination

Kinetic solubility is a high-throughput method often employed in the early stages of drug discovery.[3][4] It measures the concentration at which a compound precipitates from a solution when added from a concentrated DMSO stock.[3][15]

-

Compound Stock Preparation:

-

Prepare a concentrated stock solution of this compound in DMSO (e.g., 10-20 mM).[3]

-

-

Assay Plate Preparation:

-

Add the aqueous buffer (e.g., PBS pH 7.4) to the wells of a microtiter plate.

-

Add a small volume of the DMSO stock solution to the buffer to achieve the desired final concentration range. The final DMSO concentration should be kept low (typically ≤1%) to minimize its co-solvent effect.

-

-

Incubation and Precipitation Detection:

-

Quantification (Optional but Recommended):

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 5. evotec.com [evotec.com]

- 6. ijrpr.com [ijrpr.com]

- 7. chemshuttle.com [chemshuttle.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. In-vitro Thermodynamic Solubility [protocols.io]

- 12. bioassaysys.com [bioassaysys.com]

- 13. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 14. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 15. enamine.net [enamine.net]

The Ascendant Role of the Difluoromethyl Group in Pyrazole Scaffolds: A Technical Guide to Biological Activity